molecular formula C6H4ClF3N2O B2413680 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 935252-67-8

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B2413680
CAS RN: 935252-67-8
M. Wt: 212.56
InChI Key: JBEXWWMOEXZMLL-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It has a molecular weight of 212.56 . It is a solid substance and should be stored in a refrigerator .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives

    • Ma, Jia, Fan, Shi, and Zhang (2016) studied the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. Their work highlighted the molecular structures of these compounds, confirming them through single-crystal X-ray diffraction analyses (Ma et al., 2016).
  • Key Intermediate for Synthesis of Herbicides

    • Hang-dong's (2010) research focused on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the herbicide trifloxysulfuron. This study optimized the reaction conditions and achieved a significant yield based on the starting material nicotinamide (Zuo Hang-dong, 2010).
  • Chemical Properties and Crystal Structure

    • Seela, Peng, Eickmeier, and Reuter (2006) analyzed the chemical structure and properties of a related pyrimidine derivative, providing insight into the molecular orientation and bonding patterns that could be relevant to derivatives including 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (Seela et al., 2006).
  • Versatile Reagent for Functionalization

    • O'donnell and Charrier (2016) demonstrated the use of a related compound, 2-Chloro-4-tetrafluorophenoxypyrimidine, as a versatile reagent for C-2 prior to C-4 functionalizations in pyrimidines. This approach enabled sequential functionalization, showing the potential for derivatives such as this compound in complex chemical syntheses (O'donnell & Charrier, 2016).
  • Intermediate in Anticancer Drug Synthesis

    • Kou and Yang (2022) explored the synthesis of 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in the creation of small molecule anticancer drugs. Their study provided a rapid synthesis method for this compound, showing its relevance in the pharmaceutical field (Kou & Yang, 2022).
  • Synthesis of Lanso Aminopyrimidines for Chemotherapy

    • Pandya, Dholaria, and Kapadiya (2020) synthesized Lanso Aminopyrimidines, using a core molecule closely related to this compound, for potential use as chemotherapeutic agents. Their research showed significant growth inhibition in leukemia cancer cells (Pandya et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-11-2-1-4(12-5)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEXWWMOEXZMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride/60 percent oil dispersion (286 mg, 7.1 mmol) in DMF (10 mL) was added 2,2,2-trifluoroethanol (675 mg, 6.7 mmol). The reaction mixture was stirred for 30 minutes, then it was then added dropwise over 30 minutes to a solution of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol). The solution was then allowed to stir overnight while warming to room temperature. The solution was diluted with H2O and extracted thrice with Et2O. The organics were combined, washed with brine, dried (Na2SO4) and filtered through silica gel, eluting with ether. The product was isolated as a semi-solid, 1.1 g, 5.2 mmol, 78 percent yield.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2,2,2-Trifluoroethanol (51.3 ml) in DMF (135 ml) was added to a suspension of sodium hydride (29.5 g) in DMF (335 ml) keeping the temperature below 10° C. After 1 hour the resulting mixture was added to a solution of 2,4-dichloropyrimidine (100 g) in DMF (330 ml) keeping the temperature between -5° and -10° C. 1 Hour later the resulting reaction mixture was poured into water (1 l) and extracted with ethyl acetate (3×400 ml). The combined extracts were washed with brine, dried and concentrated to give 70% pure 2-chloro-4-(2,2,2-trifluoroethoxy)-pyrimidine (142 g) as a pale orange oil; 1H NMR (270 MHz): δ4.78(2H,q), 6.83(1H,d), 8.42(1H,d) ppm.
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51.3 mL
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29.5 g
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135 mL
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335 mL
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330 mL
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